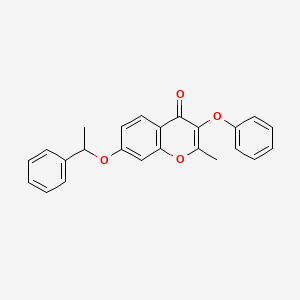![molecular formula C29H34O12 B11149983 4-methyl-6-oxo-6,7,8,9,10,11-hexahydrocyclohepta[c]chromen-3-yl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside](/img/structure/B11149983.png)
4-methyl-6-oxo-6,7,8,9,10,11-hexahydrocyclohepta[c]chromen-3-yl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-メチル-6-オキソ-6,7,8,9,10,11-ヘキサヒドロシクロヘプタ[c]クロメン-3-イル 2,3,4,6-テトラ-O-アセチル-β-D-グルコピラノシドは、分子式C29H34O12を持つ複雑な有機化合物です。この化合物は、クロメン環とシクロヘプタン環が融合し、グルコピラノシド部分を含むユニークな構造を特徴としています。
合成方法
4-メチル-6-オキソ-6,7,8,9,10,11-ヘキサヒドロシクロヘプタ[c]クロメン-3-イル 2,3,4,6-テトラ-O-アセチル-β-D-グルコピラノシドの合成は、いくつかの工程を含みます。一般的な合成経路には、次の工程が含まれます。
クロメン環の形成: 適切な前駆体を用いた環化反応によって実現できます。
グルコピラノシド部分の導入: この工程は通常、グルコピラノシルドナーと適切な触媒を用いたグリコシル化反応を含みます。
アセチル化: 最後の工程では、ピリジンなどの塩基と無水酢酸を用いてグルコピラノシド部分のヒドロキシル基をアセチル化します.
工業生産方法には、これらの工程の最適化、収量と純度の向上、スケーラブルな反応条件と装置の使用などが含まれる場合があります。
化学反応解析
4-メチル-6-オキソ-6,7,8,9,10,11-ヘキサヒドロシクロヘプタ[c]クロメン-3-イル 2,3,4,6-テトラ-O-アセチル-β-D-グルコピラノシドは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を用いて酸化することができ、カルボン酸またはケトンが生成されます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を用いた還元反応は、ケトンをアルコールに変換できます。
これらの反応で一般的に使用される試薬と条件には、有機溶媒(例:ジクロロメタン、エタノール)、触媒(例:炭素上のパラジウム)、特定の温度と圧力の条件が含まれます。
科学研究への応用
4-メチル-6-オキソ-6,7,8,9,10,11-ヘキサヒドロシクロヘプタ[c]クロメン-3-イル 2,3,4,6-テトラ-O-アセチル-β-D-グルコピラノシドは、いくつかの科学研究に利用されています。
化学: より複雑な分子の合成におけるビルディングブロックとして、および反応機構を研究するためのモデル化合物として使用されます。
生物学: この化合物は、酵素-基質相互作用や代謝経路を研究するための生化学的アッセイに使用できます。
医学: 潜在的な治療的応用には、薬理学的に活性な化合物の合成における前駆体としての使用が含まれます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3,4,5-TRIS(ACETYLOXY)-6-({4-METHYL-6-OXO-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-3-YL}OXY)OXAN-2-YL]METHYL ACETATE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxane ring, the introduction of the chromenyl group, and the acetylation of hydroxyl groups. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow systems, and advanced purification techniques. The use of automated systems and real-time monitoring can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
[3,4,5-TRIS(ACETYLOXY)-6-({4-METHYL-6-OXO-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-3-YL}OXY)OXAN-2-YL]METHYL ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Chemistry
In chemistry, [3,4,5-TRIS(ACETYLOXY)-6-({4-METHYL-6-OXO-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-3-YL}OXY)OXAN-2-YL]METHYL ACETATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study the interactions between different biomolecules. Its ability to undergo various chemical modifications makes it a valuable tool for probing biological pathways and mechanisms.
Medicine
In medicine, [3,4,5-TRIS(ACETYLOXY)-6-({4-METHYL-6-OXO-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-3-YL}OXY)OXAN-2-YL]METHYL ACETATE has potential applications as a drug candidate or a drug delivery system. Its unique properties may allow for targeted delivery and controlled release of therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials. Its versatility and reactivity make it suitable for various applications, including coatings, adhesives, and composites.
作用機序
4-メチル-6-オキソ-6,7,8,9,10,11-ヘキサヒドロシクロヘプタ[c]クロメン-3-イル 2,3,4,6-テトラ-O-アセチル-β-D-グルコピラノシドの作用機序は、特定の分子標的および経路との相互作用を含みます。クロメン環は、さまざまな酵素や受容体と相互作用し、それらの活性を調節できます。 グルコピラノシド部分は、化合物の溶解性とバイオアベイラビリティを向上させ、生物系における輸送と摂取を促進できます .
類似化合物との比較
4-メチル-6-オキソ-6,7,8,9,10,11-ヘキサヒドロシクロヘプタ[c]クロメン-3-イル 2,3,4,6-テトラ-O-アセチル-β-D-グルコピラノシドに似た化合物には、以下が含まれます。
4-メチル-6-オキソ-7,8,9,10-テトラヒドロ-6H-ベンゾ[c]クロメン-3-イル β-D-ガラクトピラノシド: この化合物は、グルコピラノシドではなくガラクトピラノシド部分を持つ、類似の構造をしています.
4-メチル-6-オキソ-7,8,9,10-テトラヒドロ-6H-ベンゾ[c]クロメン-3-イル アセテート: この化合物は、グルコピラノシド部分を欠いており、代わりにアセテート基を持っています.
4-メチル-6-オキソ-6,7,8,9,10,11-ヘキサヒドロシクロヘプタ[c]クロメン-3-イル 2,3,4,6-テトラ-O-アセチル-β-D-グルコピラノシドのユニークさは、構造的特徴の特定の組み合わせにあり、これは独特の化学的および生物学的特性を与えています。
特性
分子式 |
C29H34O12 |
|---|---|
分子量 |
574.6 g/mol |
IUPAC名 |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(4-methyl-6-oxo-8,9,10,11-tetrahydro-7H-cyclohepta[c]chromen-3-yl)oxy]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C29H34O12/c1-14-22(12-11-20-19-9-7-6-8-10-21(19)28(34)41-24(14)20)39-29-27(38-18(5)33)26(37-17(4)32)25(36-16(3)31)23(40-29)13-35-15(2)30/h11-12,23,25-27,29H,6-10,13H2,1-5H3/t23-,25-,26+,27-,29-/m1/s1 |
InChIキー |
JELIPEDUSHCZAP-IOLXHVLYSA-N |
異性体SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCCCC3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
正規SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCCCC3)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-chloro-4-fluorophenyl)-5-hydroxy-1-oxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B11149911.png)
![6-[(4-methylbenzyl)oxy]-2-[(Z)-1-(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B11149932.png)
![methyl [7-(2-amino-2-oxoethoxy)-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B11149935.png)
![8-chloro-7-[(3-chlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11149946.png)
![4-(4-methoxyphenyl)-8-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B11149949.png)

![Diethyl 2,6-dimethyl-4-(4-{[(3-nitrophenyl)carbonyl]oxy}phenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11149952.png)
![ethyl (2E)-2-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-3-oxobutanoate](/img/structure/B11149954.png)
![(2Z)-2-(1,3-benzothiazol-2-yl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile](/img/structure/B11149956.png)

![(5E)-5-{[5-(3-Bromophenyl)-2-furyl]methylene}-2-(2-chlorophenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B11149969.png)
![N-[3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycyl-D-isoleucine](/img/structure/B11149970.png)
![(5E)-2-(morpholin-4-yl)-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-thiazol-4(5H)-one](/img/structure/B11149976.png)
![3,5,9-trimethyl-6-[3-oxo-3-(4-phenylpiperazino)propyl]-7H-furo[3,2-g]chromen-7-one](/img/structure/B11149998.png)
